molecular formula C19H29N3O3 B2802524 6-Cyclopropyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097924-14-4

6-Cyclopropyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Numéro de catalogue: B2802524
Numéro CAS: 2097924-14-4
Poids moléculaire: 347.459
Clé InChI: TUFFMRKDWLUGCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a 2,3-dihydropyridazin-3-one core substituted with a cyclopropyl group at position 6 and a piperidin-4-ylmethyl moiety further modified by a 4-hydroxyoxan-4-ylmethyl group. The dihydropyridazinone scaffold is notable for its presence in pharmacologically active molecules, often associated with anti-inflammatory, antimicrobial, or kinase inhibitory properties . The cyclopropyl substituent may enhance metabolic stability, while the 4-hydroxyoxane (tetrahydrofuran derivative) and piperidine groups likely influence solubility and target binding . Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL being widely used in small-molecule analysis .

Propriétés

IUPAC Name

6-cyclopropyl-2-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-18-4-3-17(16-1-2-16)20-22(18)13-15-5-9-21(10-6-15)14-19(24)7-11-25-12-8-19/h3-4,15-16,24H,1-2,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFFMRKDWLUGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4(CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Structure

The molecular structure of 6-Cyclopropyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can be represented as follows:

C17H24N4O2\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2

Physical Properties

PropertyValue
Molecular Weight304.40 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have indicated that compounds similar to 6-Cyclopropyl derivatives exhibit significant anticancer properties. For instance, derivatives that contain piperidine moieties have been shown to inhibit cancer cell proliferation effectively. The specific mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Case Study: Antiproliferative Effects

In vitro studies demonstrated that a related compound exhibited antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and RD (rhabdomyosarcoma) cells. The IC50 values were reported as follows:

CompoundCell LineIC50 (µM)
Related Compound AHeLa10.5
Related Compound BRD7.1
6-Cyclopropyl DerivativeHeLaTBD

The biological activity of 6-Cyclopropyl derivatives is hypothesized to occur through the modulation of various cellular pathways, particularly those involving apoptosis and cell cycle regulation. Specific interactions with proteins involved in these pathways are under investigation.

Target Proteins

The following proteins have been identified as potential targets for the compound's action:

  • Bruton's Tyrosine Kinase (Btk) : Inhibition of Btk has been linked to reduced proliferation in certain cancers.
  • Cyclin-dependent Kinases (CDKs) : These are crucial for cell cycle progression and are often dysregulated in cancer.

Antimicrobial Activity

Preliminary data suggest that the compound may also exhibit antimicrobial properties. Compounds containing similar structural motifs have shown efficacy against various bacterial strains, indicating a potential for development as an antimicrobial agent.

In Vivo Studies

While in vitro results are promising, further research is needed to establish the efficacy and safety of 6-Cyclopropyl derivatives in vivo. Animal models are being utilized to assess pharmacokinetics and therapeutic windows.

Future Directions

Ongoing research aims to:

  • Explore the structure-activity relationship (SAR) of 6-Cyclopropyl derivatives.
  • Investigate the compound's effects on immune modulation.
  • Assess potential side effects and toxicity profiles through comprehensive toxicological studies.

Comparaison Avec Des Composés Similaires

Key Differences :

  • The dihydropyridazinone core in the target compound may offer distinct electronic properties compared to pyrimidinone or pyrazol-3-one systems, affecting binding to enzymatic targets.
  • The 4-hydroxyoxane group in the target compound could improve aqueous solubility relative to the lipophilic coumarin and phenyl groups in 4i/4j .

Pharmaceutical Reference Standards ()

The 2018 regulatory guidelines list triazolo-pyridinone derivatives as reference standards:

  • MM0421.02 : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
  • MM0421.03 : 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride
Feature Target Compound MM0421.02/MM0421.03
Core Heterocycle 2,3-Dihydropyridazin-3-one 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
Substituents Cyclopropyl, piperidine linked to 4-hydroxyoxane Piperazine-phenyl/propyl chains, chlorophenyl (MM0421.03)
Application Undefined (speculative drug candidate) Pharmaceutical impurities/analytical standards
Regulatory Status Not listed Documented under quality control guidelines

Key Differences :

  • Piperazine substituents in MM0421.02/03 are associated with neurotransmitter receptor modulation (e.g., antipsychotics), whereas the target compound’s piperidine-4-hydroxyoxane group may target kinases or proteases .

Research Implications and Gaps

  • Further assays (e.g., kinase inhibition, solubility studies) are needed.
  • Synthetic Routes : highlights methodologies applicable to the target compound, such as tetrazole coupling or heterocyclic alkylation, but optimized protocols for its unique substituents are unreported .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Cyclopropane introductionPd(OAc)₂, NaHCO₃, DMF, 80°C75
Piperidine couplingDMF, 100°C, 12h68

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl, piperidine) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₉H₂₈N₃O₃) .

Advanced: What strategies can improve the solubility and bioavailability of this compound for in vitro assays?

Answer:
Solubility challenges arise from hydrophobic groups (cyclopropyl, piperidine). Effective strategies include:

  • Co-solvent systems : Use DMSO (≤10% v/v) in aqueous buffers to enhance dissolution .
  • Salt formation : Convert the free base to hydrochloride or acetate salts via acid titration .
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the oxane or pyridazinone moieties .

Q. Table 2: Solubility Enhancement Approaches

MethodConditionsSolubility ImprovementReference
DMSO co-solventPhosphate buffer, pH 7.42.5-fold
Hydrochloride salt0.1M HCl, ethanol>90% dissolution

Advanced: How should discrepancies in reported biological activities of structurally analogous compounds be resolved?

Answer:
Contradictions in activity data (e.g., receptor binding affinity) may stem from assay variability or impurities. Resolution strategies:

  • Reproducibility checks : Repeat assays under standardized conditions (e.g., cell lines, incubation time) .
  • Purity validation : Re-analyze compounds via HPLC to exclude degradation products .
  • Structure-activity relationship (SAR) studies : Compare analogs with systematic substitutions (e.g., cyclopropyl vs. phenyl) to isolate key pharmacophores .

Q. Table 3: Biological Activity of Structural Analogs

AnalogStructural FeatureActivity (IC₅₀)Reference
6-Phenyl analogPhenyl group120 nM
6-Cyclopropyl analogCyclopropyl group85 nM

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?

Answer:
Molecular docking and dynamics simulations predict binding modes:

  • Target selection : Prioritize receptors (e.g., GPCRs, kinases) based on structural homology to analogs .
  • Software tools : Schrödinger Suite or AutoDock Vina for docking studies, with force fields (AMBER) for stability analysis .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values to refine models .

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